molecular formula C33H34N2O5 B11447087 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11447087
M. Wt: 538.6 g/mol
InChI Key: ZLNVIZHGFARTRG-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure. It belongs to the class of hexahydroquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and aldehydes.

    Cyclization: The key step involves the cyclization of these starting materials to form the hexahydroquinoline core.

    Functionalization: Subsequent functionalization steps introduce the various substituents, including the dimethoxyphenyl, methoxyphenyl, and methylphenyl groups.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include other hexahydroquinolines with different substituents These compounds may have similar structures but differ in their biological activities and applications

Properties

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C33H34N2O5/c1-19-10-6-7-11-23(19)31-30(33(37)35-24-12-8-9-13-27(24)38-3)20(2)34-25-16-22(17-26(36)32(25)31)21-14-15-28(39-4)29(18-21)40-5/h6-15,18,22,31,34H,16-17H2,1-5H3,(H,35,37)

InChI Key

ZLNVIZHGFARTRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C

Origin of Product

United States

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